molecular formula C15H18Br2O2S2 B15127327 2-Ethylhexyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate CAS No. 1160823-81-3

2-Ethylhexyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate

Cat. No.: B15127327
CAS No.: 1160823-81-3
M. Wt: 454.2 g/mol
InChI Key: MNCFWGMXRWYWMN-UHFFFAOYSA-N
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Description

2-Ethylhexyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate is a chemical compound with the molecular formula C15H18Br2O2S2. It is known for its unique structure, which includes a thieno[3,4-b]thiophene core substituted with bromine atoms and an ethylhexyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhexyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate typically involves the bromination of thieno[3,4-b]thiophene followed by esterification with 2-ethylhexanol. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Ethylhexyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate is utilized in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Ethylhexyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate in organic electronics involves its incorporation into polymer backbones, where it contributes to the electronic properties of the resulting materials. The bromine atoms and the thieno[3,4-b]thiophene core play crucial roles in modulating the electronic structure and enhancing charge transport properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethylhexyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic properties. The presence of bromine atoms enhances its reactivity and allows for further functionalization, making it a versatile building block for advanced materials .

Properties

CAS No.

1160823-81-3

Molecular Formula

C15H18Br2O2S2

Molecular Weight

454.2 g/mol

IUPAC Name

2-ethylhexyl 4,6-dibromothieno[2,3-c]thiophene-2-carboxylate

InChI

InChI=1S/C15H18Br2O2S2/c1-3-5-6-9(4-2)8-19-15(18)11-7-10-12(20-11)14(17)21-13(10)16/h7,9H,3-6,8H2,1-2H3

InChI Key

MNCFWGMXRWYWMN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC2=C(SC(=C2S1)Br)Br

Origin of Product

United States

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